5-Methoxybenzimidazole-4,6,7-d3
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2,4,6-trideuterio-5-methoxy-1H-benzimidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O/c1-11-6-2-3-7-8(4-6)10-5-9-7/h2-5H,1H3,(H,9,10)/i2D,4D,5D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILMHAGCURJPNRZ-KXXDXSMKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)NC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=CC2=C(C(=C1OC)[2H])N=C(N2)[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
The Benzimidazole Scaffold: a Privileged Structure in Chemical Science
The benzimidazole (B57391) nucleus, a fusion of benzene (B151609) and imidazole (B134444) rings, is a prominent heterocyclic scaffold in medicinal chemistry and materials science. nih.govunileon.esnih.govrsc.org Its versatile structure allows for a wide range of chemical modifications, leading to compounds with diverse pharmacological activities. nih.goveurekaselect.comnih.gov Benzimidazole derivatives are integral to numerous FDA-approved drugs, demonstrating antimicrobial, anticancer, antiviral, and anti-inflammatory properties, among others. nih.goveurekaselect.comarabjchem.org The ability of the benzimidazole core to engage in hydrogen bonding, π-π stacking, and hydrophobic interactions contributes to its efficacy in binding to biological macromolecules. nih.gov This structural versatility makes it a "privileged scaffold" in drug discovery, continually inspiring the development of new therapeutic agents. nih.govresearchgate.net
Deuterium Labeling: a Cornerstone of Modern Molecular Probes and Standards
Isotopic labeling, particularly with deuterium (B1214612) (a stable, non-radioactive isotope of hydrogen), is a powerful technique in chemical and biological research. acanthusresearch.comchem-station.com Replacing hydrogen with deuterium creates a molecule with a greater mass, a change that is readily detectable by analytical instruments like mass spectrometers. youtube.com This seemingly subtle modification has profound implications for research methodologies.
One of the most significant applications of deuterium labeling is in the creation of internal standards for quantitative analysis, especially in conjunction with mass spectrometry. clearsynth.comscispace.com Deuterated standards are chemically almost identical to their non-deuterated (protium) counterparts, meaning they behave similarly during sample preparation and analysis. acanthusresearch.com However, their different masses allow them to be distinguished from the analyte of interest, enabling precise and accurate quantification by correcting for variations in sample processing and instrument response. clearsynth.comlcms.cz
Furthermore, the replacement of hydrogen with the heavier deuterium atom can alter the rate of chemical reactions, a phenomenon known as the kinetic isotope effect (KIE). libretexts.orgwikipedia.org The C-D bond is stronger and vibrates at a lower frequency than the C-H bond, requiring more energy to break. libretexts.org By measuring the change in reaction rate upon deuterium substitution, researchers can gain insights into reaction mechanisms, particularly the rate-determining steps involving bond cleavage. columbia.edunih.gov
Strategic Deuteration: the Case of 5 Methoxybenzimidazole 4,6,7 D3
The specific placement of deuterium (B1214612) atoms at the 4, 6, and 7 positions of the 5-methoxybenzimidazole (B1583823) ring is a deliberate and strategic choice. These positions are on the benzene (B151609) ring portion of the scaffold and are not readily exchangeable with protons from solvents or biological matrices. acanthusresearch.comsigmaaldrich.com This stability is crucial for its function as a reliable internal standard. If the deuterium atoms were in positions where they could be easily lost and replaced by hydrogen, the accuracy of the quantitative analysis would be compromised. sigmaaldrich.com
This deuterated analog is often used in pharmacokinetic studies of drugs that share the benzimidazole (B57391) scaffold, such as the proton pump inhibitors omeprazole (B731) and esomeprazole. In these studies, 5-Methoxybenzimidazole-4,6,7-d3 is added to biological samples (like blood or plasma) as an internal standard before analysis by liquid chromatography-mass spectrometry (LC-MS). scispace.comnih.gov Its structural similarity ensures that it mimics the behavior of the drug during extraction and analysis, while its mass difference allows for its distinct detection, thereby ensuring the accurate measurement of the drug's concentration.
Research Applications and Objectives
Strategies for Site-Specific Deuterium (B1214612) Incorporation onto the Benzene (B151609) Ring of 5-Methoxybenzimidazole (B1583823)
The targeted placement of deuterium on the benzene ring of 5-methoxybenzimidazole requires carefully designed synthetic routes. These strategies can be broadly categorized into two main approaches: building the deuterated ring system from specifically labeled precursors or introducing deuterium at a later stage of the synthesis.
Precursor Synthesis and Regioselective Deuteration Techniques
The synthesis of this compound typically begins with the preparation of a deuterated precursor. A common strategy involves the deuteration of a substituted aniline (B41778) or a related aromatic compound that will ultimately form the benzene portion of the benzimidazole (B57391) ring.
One potential precursor is 4-methoxy-2-nitroaniline. The synthesis of this precursor can start from p-anisidine, which is first acetylated to form 4-methoxy acetanilide. google.com This is followed by nitration to yield 2-nitro-4-methoxy acetanilide. google.com Subsequent reduction of the nitro group, for instance, through catalytic hydrogenation, provides 2-amino-4-methoxy acetanilide. google.com This intermediate can then be cyclized to form the benzimidazole ring.
To introduce deuterium at positions 4, 6, and 7, regioselective deuteration techniques are employed. Acid-catalyzed hydrogen/deuterium (H/D) exchange in a deuterated solvent like D₂O is a common method. acs.orgnih.gov The positions ortho and para to the electron-donating methoxy (B1213986) and amino groups are activated towards electrophilic aromatic substitution, making them susceptible to deuteration. By carefully controlling reaction conditions such as temperature and pH, specific protons on the aromatic ring can be exchanged for deuterium atoms. nih.gov For instance, mild acid-catalyzed deuterium (MACD) labeling has been shown to be effective for the regioselective deuteration of polyphenolic compounds. nih.gov
Another approach involves the use of transition-metal catalysts. Homogeneous manganese and iron pincer complexes, for example, have been used for the regioselective deuteration of alcohols in D₂O, demonstrating the potential for catalytic H/D exchange at specific sites. rsc.org Similar principles can be applied to aromatic systems.
Late-Stage Deuteration Approaches for Complex Benzimidazole Derivatives
In some cases, it is more practical to introduce deuterium atoms at a later stage of the synthesis, especially when dealing with complex benzimidazole derivatives. This "late-stage deuteration" avoids the need to carry deuterated intermediates through multiple synthetic steps, which can sometimes lead to isotopic scrambling or loss of the label.
A variety of methods for late-stage deuteration of heteroaromatic compounds have been developed. nih.gov These often involve the use of subcritical aqueous media (D₂O) and can be highly regioselective. nih.gov For instance, studies on the deuteration of [(pyridylmethyl)sulfinyl]benzimidazole antisecretory drugs have shown that stereoselective H/D exchange can occur at specific positions under relatively mild conditions, such as dissolving the compound in D₂O, CD₃OD, or even DMSO-d₆ with a catalytic amount of NaOH. nih.gov
Advanced Purification and Isolation Techniques for Isotopically Enriched Benzimidazoles
Once the deuterated 5-methoxybenzimidazole has been synthesized, it must be purified to remove any unreacted starting materials, byproducts, and non-deuterated or partially deuterated species. The presence of these impurities can interfere with subsequent applications and analyses.
Standard purification techniques such as flash chromatography on silica (B1680970) gel are often employed. thieme-connect.comnih.gov The choice of eluent is crucial for achieving good separation. For example, a mixture of ethyl acetate (B1210297) and hexane (B92381) is commonly used for the purification of related benzimidazole derivatives. thieme-connect.com
For isotopically enriched compounds, specialized techniques may be necessary to achieve the desired level of purity. These can include:
Distillation: This technique separates compounds based on differences in their boiling points. For isotopically labeled molecules, the slight mass difference can sometimes be exploited for separation, particularly for volatile compounds. britannica.comwikipedia.org
Gas Chromatography (GC): GC is a powerful analytical and preparative technique that separates volatile compounds based on their partitioning between a stationary phase and a mobile gas phase. copernicus.org
High-Performance Liquid Chromatography (HPLC): HPLC is a highly efficient separation technique that can be used to purify non-volatile compounds. By selecting the appropriate stationary and mobile phases, it is possible to separate the desired deuterated compound from its non-deuterated counterparts.
The purity of the final product is critical, especially for applications in quantitative analysis and metabolic studies, where even small amounts of isotopic impurities can lead to significant errors. rsc.org
Spectroscopic Verification of Deuterium Incorporation and Purity for Research Applications
Nuclear Magnetic Resonance (NMR) Spectroscopy:
¹H NMR (Proton NMR): The absence or significant reduction of signals corresponding to the protons at positions 4, 6, and 7 in the ¹H NMR spectrum provides direct evidence of successful deuteration.
²H NMR (Deuterium NMR): This technique directly observes the deuterium nuclei. The presence of signals in the ²H NMR spectrum confirms the incorporation of deuterium. wikipedia.org The chemical shifts in ²H NMR are similar to those in ¹H NMR, allowing for the identification of the deuterated positions. wikipedia.org For highly deuterated compounds, ²H NMR is particularly useful as the residual proton signals in ¹H NMR can be very weak. sigmaaldrich.com
¹³C NMR (Carbon-13 NMR): The coupling between carbon and deuterium (C-D) can be observed in the ¹³C NMR spectrum, providing further confirmation of deuteration at specific carbon atoms.
Mass Spectrometry (MS):
High-Resolution Mass Spectrometry (HRMS): HRMS provides a precise measurement of the mass-to-charge ratio (m/z) of the molecule. rsc.org The increase in molecular weight corresponding to the number of incorporated deuterium atoms confirms the successful deuteration.
Isotope Ratio Mass Spectrometry (IRMS): IRMS is a specialized technique used to measure the relative abundance of isotopes in a sample with high precision. wikipedia.org It can be used to accurately determine the isotopic enrichment of the deuterated compound. nih.govresearchgate.netnih.gov By comparing the measured isotope ratios to a standard, the percentage of deuterium incorporation can be quantified. wikipedia.org
The combination of NMR and MS techniques provides a comprehensive characterization of the deuterated 5-methoxybenzimidazole, ensuring its suitability for research applications. rsc.org
Utility in Mass Spectrometry-Based Quantitative Methodologies
The strategic incorporation of deuterium atoms in this compound makes it an invaluable asset in mass spectrometry. This is particularly evident in its role as an internal standard for quantitative studies and in the detailed analysis of fragmentation patterns.
Application as a Stable Isotope-Labeled Internal Standard (SIL-IS) in Complex Matrix Analysis
In quantitative analysis using techniques like liquid chromatography-mass spectrometry (LC-MS), especially with complex biological samples, a stable isotope-labeled internal standard (SIL-IS) is considered the gold standard for ensuring accuracy and precision. researchgate.net this compound is ideally suited for this role when quantifying its non-deuterated analog, 5-methoxybenzimidazole.
The primary advantage of using a SIL-IS is its ability to compensate for variations that can occur during sample preparation and analysis. researchgate.net These variations include extraction efficiency, and crucially, matrix effects. waters.comcrimsonpublishers.com Matrix effects, which arise from co-eluting components in the sample matrix, can cause ion suppression or enhancement, leading to inaccurate quantification. waters.com Since a SIL-IS like this compound has nearly identical physicochemical properties to the analyte, it experiences similar matrix effects and extraction losses. lgcstandards.comwaters.com By adding a known amount of the SIL-IS to the sample at the beginning of the workflow, the ratio of the analyte's signal to the internal standard's signal can be used for accurate quantification, effectively normalizing for these variations. researchgate.netlgcstandards.com
Key Advantages of this compound as a SIL-IS:
Co-elution: It is expected to co-elute with the non-labeled analyte, ensuring that both compounds experience the same matrix effects at the same time. waters.com
Mass Difference: The mass difference between the deuterated and non-deuterated compounds allows for their distinct detection by the mass spectrometer. lgcstandards.com
Chemical Identity: Its chemical behavior during extraction and ionization is virtually identical to the analyte. lgcstandards.com
| Feature | Benefit in Complex Matrix Analysis |
| Stable Isotope Labeling | Allows for differentiation from the analyte by the mass spectrometer. |
| Near-Identical Physicochemical Properties | Ensures similar behavior during sample preparation and analysis, correcting for matrix effects and extraction losses. lgcstandards.comwaters.com |
| Co-elution with Analyte | Both compounds experience the same ionization conditions, leading to more accurate quantification. waters.com |
Fragmentation Pathway Elucidation and Structural Confirmation through Deuterium Labeling in MS/MS
Tandem mass spectrometry (MS/MS) is a powerful technique for structural elucidation, where a precursor ion is fragmented to produce a characteristic spectrum of product ions. The fragmentation pattern provides a fingerprint of the molecule's structure. Deuterium labeling, as in this compound, is a key strategy for unraveling complex fragmentation pathways. nih.gov
When this compound is subjected to MS/MS analysis, the resulting fragment ions will have different mass-to-charge ratios compared to the fragments of the non-deuterated compound. By comparing the MS/MS spectra of the labeled and unlabeled compounds, researchers can determine which fragments retain the deuterium atoms. This information is critical for pinpointing the location of fragmentation events within the molecule. For instance, if a fragment ion shows a mass shift corresponding to the number of deuterium atoms, it indicates that the deuterated part of the molecule has remained intact in that fragment. Conversely, the absence of a mass shift in a fragment suggests that the deuterated portion has been lost during fragmentation. This detailed analysis helps to confirm the proposed structure of the molecule and to understand the fundamental mechanisms of its gas-phase ion chemistry. nih.gov
Role in Nuclear Magnetic Resonance (NMR) Spectroscopy for Mechanistic and Structural Investigations
The presence of deuterium in this compound also offers significant advantages in Nuclear Magnetic Resonance (NMR) spectroscopy, a cornerstone technique for studying molecular structure and dynamics in solution and the solid state.
Deuterium NMR (²H NMR) for Positional and Dynamic Studies
Deuterium NMR (²H NMR) spectroscopy directly probes the deuterium nuclei within a molecule. This technique is highly sensitive to the local electronic environment and the motion of the deuterated sites. For this compound, ²H NMR can be used to:
Confirm Isotopic Labeling: Verify the specific positions of the deuterium atoms on the benzimidazole ring.
Study Molecular Dynamics: The quadrupolar nature of the deuterium nucleus makes its NMR signal sensitive to molecular tumbling and internal motions. illinois.eduosti.gov By analyzing the relaxation times and lineshapes of the deuterium signals, researchers can gain insights into the dynamics of the benzimidazole ring system. This can include information on the rates of ring rotation or other conformational changes.
Advanced Multidimensional NMR Techniques with Deuterated Analogues
The use of deuterated analogs like this compound can significantly enhance the power of advanced multidimensional NMR experiments. nih.govnih.gov These techniques, such as HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation), are used to establish correlations between different nuclei in a molecule, providing a detailed picture of its three-dimensional structure. numberanalytics.com
In ¹H NMR spectra, the replacement of protons with deuterons at specific positions simplifies the spectrum by removing the signals from those protons and eliminating their coupling to other protons. This spectral simplification can be crucial for resolving overlapping signals and for the unambiguous assignment of the remaining proton resonances. In more complex multidimensional experiments, selective deuteration can be used to:
Simplify Complex Spectra: By reducing the number of proton signals and couplings, deuteration can make the interpretation of crowded spectral regions more straightforward.
Aid in Structural Assignments: The absence of expected cross-peaks in correlation spectra due to deuteration can confirm the assignment of specific resonances.
Probe Specific Interactions: Deuteration can be used to study specific interactions, such as hydrogen bonding, by observing the effect of deuterium substitution on the chemical shifts of nearby nuclei. nih.gov
Chromatographic Methods for Separation and Characterization of Deuterated Benzimidazole Species
Chromatographic techniques, particularly high-performance liquid chromatography (HPLC), are essential for the separation and purification of this compound from its non-deuterated counterpart and other related impurities. nih.gov Reversed-phase HPLC, often using a C18 column, is a common method for separating benzimidazole derivatives. nih.gov
The separation is based on the differential partitioning of the compounds between the stationary phase and the mobile phase. While the physicochemical properties of deuterated and non-deuterated isotopologues are very similar, slight differences in retention time can sometimes be observed due to the "isotope effect". waters.com This effect, though often small, can be sufficient to achieve separation under optimized chromatographic conditions.
The characterization of the separated compounds is typically achieved by coupling the chromatograph to a detector, most powerfully a mass spectrometer (LC-MS). This allows for the confirmation of the identity and purity of the this compound fraction based on its specific mass-to-charge ratio.
| Technique | Application for this compound |
| High-Performance Liquid Chromatography (HPLC) | Separation and purification of the deuterated compound from non-deuterated species and impurities. nih.gov |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Confirmation of the identity and purity of the separated compound by providing mass-to-charge ratio information. |
Application in Kinetic Isotope Effect (KIE) Experiments for Reaction Mechanism Elucidation
The kinetic isotope effect (KIE) is a phenomenon where the rate of a reaction is altered when an atom in a reactant is replaced with one of its heavier isotopes. The magnitude of the KIE can provide crucial information about the rate-determining step of a reaction and the nature of the transition state. In the context of PPIs, deuterated analogs like this compound are instrumental in studying their activation and metabolism.
The therapeutic action of PPIs like omeprazole (B731) is initiated by an acid-catalyzed activation process in the parietal cells of the stomach. nih.govnih.govresearchgate.net This multi-step reaction involves protonation and subsequent molecular rearrangement to form a reactive sulfenamide (B3320178) intermediate, which then covalently binds to and inhibits the H+/K+-ATPase enzyme. nih.govresearchgate.netdrugbank.com
Computational studies, specifically using Density Functional Theory (DFT), have been employed to model this activation pathway. One such study identified the formation of the disulfide bond between the activated PPI and a cysteine residue of the H+/K+-ATPase as the rate-determining step. nih.gov The stability of the transition state leading to this disulfide complex is a key factor in the efficacy of the inhibitor. nih.gov By using a deuterated analog such as this compound, experimental KIE studies could be designed to validate these computational findings. If the C-H bonds at positions 4, 6, or 7 were involved in the rate-determining step, a primary KIE would be expected. However, since the key transformations occur at the sulfoxide (B87167) and the imidazole (B134444) nitrogen, the deuteration in this compound would likely result in a secondary KIE, providing information about changes in hybridization at these carbon centers during the transition state.
Another critical area where KIEs are applied is in the study of PPI metabolism, which is primarily carried out by cytochrome P450 enzymes, particularly CYP2C19. nih.govacs.orgnih.gov The metabolism of omeprazole involves hydroxylation at different positions. acs.org Deuterium substitution at a site of metabolism can significantly slow down the reaction, a principle that has been explored in the development of deuterated drugs. nih.gov
Table 1: Predicted Deuterium Kinetic Isotope Effects in Omeprazole Metabolism by CYP2C19 This table is based on computational data and illustrates the expected KIEs for different metabolic pathways.
| Metabolic Pathway | Position of Deuteration | Predicted KIE (kH/kD) | Implication for Rate-Determining Step |
|---|---|---|---|
| 5-Methyl Hydroxylation | 5-Methyl group | > 1 | C-H bond cleavage is likely rate-determining. |
| 5'-Methoxy Hydroxylation | 5'-Methoxy group | > 1 | C-H bond cleavage is likely rate-determining. |
| Benzimidazole Ring | 4,6,7-positions | ~ 1 | C-H bonds at these positions are not broken in the rate-determining step (secondary KIE expected). |
Data is illustrative and based on principles from computational studies. acs.orgnih.gov
Modern computational chemistry provides powerful tools to predict and interpret KIEs, offering a synergistic relationship with experimental studies. Hybrid quantum mechanics/molecular mechanics (QM/MM) calculations have been successfully used to model the metabolism of omeprazole enantiomers by CYP2C19. acs.org These studies can calculate the activation energy barriers for different metabolic pathways, such as hydroxylation at the 5-methyl group versus the 5'-methoxy group. acs.org
These computational models can predict the magnitude of the KIE for each potential pathway. For instance, a significant primary KIE is predicted for hydrogen abstraction from the methyl or methoxy groups, as this C-H bond is broken in the rate-determining step. acs.org Conversely, deuteration on the benzimidazole ring, as in this compound, would be predicted to have a smaller, secondary KIE on these reactions, as these C-D bonds are not directly broken. Such predictions are invaluable for designing experiments and for interpreting the experimental data obtained using compounds like this compound.
Deuterium Labeling for Tracing Reaction Pathways and Intermediate Formation
The stable isotopic label in this compound makes it an excellent tracer for elucidating metabolic pathways and identifying novel metabolites. In a technique known as isotope ratio-monitoring liquid chromatography-mass spectrometry (LC-MS), a mixture of the deuterated and non-deuterated compound is administered. nih.govnih.gov The mass spectrometer can then easily distinguish between the drug and its metabolites by their characteristic isotopic signature.
A study on omeprazole metabolism in mice utilized this approach with D3-omeprazole. nih.govnih.gov By searching for pairs of peaks with a mass difference of 3 daltons, researchers were able to identify seventeen metabolites of omeprazole, including both known and novel compounds. nih.gov This demonstrates the power of using deuterated analogs to map the metabolic fate of a drug. This compound could be used in a similar fashion to trace the metabolic transformations of the benzimidazole core of PPIs. This method is particularly useful for identifying metabolites in complex biological matrices like brain tissue. nih.gov
The acid-catalyzed activation of omeprazole itself involves the formation of several intermediates, including a sulfenic acid and a cyclic sulfenamide. researchgate.netnih.gov The fluorescence of the sulfenamide derivative has been used to monitor its formation in isolated gastric vesicles. nih.gov Deuterium labeling with a compound like this compound could, in principle, be used in conjunction with mass spectrometry to track the kinetics of the formation and subsequent reactions of these key intermediates.
Isotopic Exchange Studies and Solvent Effects in Organic Reactions
The environment in which a reaction takes place can have a profound impact on its rate and mechanism. Replacing the solvent, typically water (H₂O), with deuterium oxide (D₂O) can lead to a solvent isotope effect (SIE). nih.govmdpi.comrsc.org This effect arises from differences in the strengths of O-H and O-D bonds and can provide insights into the role of protons from the solvent in the reaction mechanism.
The activation of PPIs is critically dependent on protonation by acid. nih.govnih.govresearchgate.net Performing the activation reaction in D₂O instead of H₂O would be expected to produce a significant SIE. The magnitude and direction (normal or inverse) of the SIE can indicate whether a proton transfer is part of the rate-determining step and can provide information about the nature of the transition state. mdpi.com For example, an inverse solvent isotope effect (where the reaction is faster in D₂O) can suggest a pre-equilibrium step involving protonation before the rate-limiting step. nih.govmdpi.com
While no specific studies on the SIE of this compound are available, the principles derived from studies on other enzyme systems are applicable. For instance, studies on pepsin inhibition have shown how the SIE can differ depending on the reaction conditions, revealing different binding pathways for the inhibitor. nih.gov Such isotopic exchange studies, by altering the isotopic composition of the solvent, are a complementary technique to substrate deuteration for building a complete picture of the reaction mechanism.
Applications of 5 Methoxybenzimidazole 4,6,7 D3 in Chemical Biology and Advanced Research Models
Development and Application as Chemically Engineered Probes for Biological Systems
Chemically engineered probes are essential for visualizing and understanding dynamic cellular processes. 5-Methoxybenzimidazole-4,6,7-d3 is particularly valuable in this context, enabling sophisticated tracking and protein interaction studies.
Deuterium-enhanced Raman spectroscopy has emerged as a powerful technique for imaging the metabolic activity of cells and tissues without the need for bulky fluorescent labels. This method leverages the fact that carbon-deuterium (C-D) bonds have a unique vibrational frequency that appears in the "silent region" of a cell's Raman spectrum (approximately 2,100-2,300 cm⁻¹), where there is no interference from endogenous molecules.
When this compound is introduced into a biological system, its distribution can be tracked and imaged in real-time using techniques like Stimulated Raman Scattering (SRS) microscopy. The intensity of the C-D peak in the Raman spectrum is directly proportional to the concentration of the deuterated compound, allowing for quantitative mapping of its localization within cellular compartments. This "label-free" approach provides high-resolution spatial and temporal information on the uptake and trafficking of the benzimidazole (B57391) scaffold. A patent for a Raman spectroscopic method to determine the ratio of 5-methoxy and 6-methoxy isomers of the related drug omeprazole (B731) highlights the sensitivity of Raman spectroscopy to subtle structural changes in benzimidazole compounds, underscoring the potential for precise detection of their deuterated analogues. google.com
Activity-Based Protein Profiling (ABPP) is a chemical proteomics strategy used to identify the protein targets of small molecules and to profile the activity of entire enzyme families directly in native biological systems. nih.govnih.gov ABPP probes are typically designed with three key components: a binding group that recognizes a specific protein or family, a reactive group (or "warhead") that forms a covalent bond with the target, and a reporter tag (e.g., biotin (B1667282) or a fluorophore) for detection and enrichment. youtube.com
While this compound itself is not an ABPP probe, its core structure can be incorporated into one. The benzimidazole moiety can serve as the binding group for specific protein targets. To create a probe, this scaffold would be chemically modified to include a reactive group and a reporter tag. In such an application, the deuterium (B1214612) labeling on the benzimidazole ring would provide a distinct mass signature. This is particularly useful in mass spectrometry-based ABPP workflows, where the deuterated probe-labeled peptides can be easily distinguished from background signals, thereby enhancing the confidence of target identification. researchgate.netelsevierpure.com This allows researchers to confirm that a particular protein is interacting with the benzimidazole part of the probe.
Role in Investigating Biotransformation Pathways (In vitro/Pre-clinical Mechanistic Studies)
Understanding how a compound is metabolized is critical in drug discovery and toxicology. The use of stable isotope-labeled compounds is a well-established method for elucidating metabolic pathways. nih.govacs.orgacs.org this compound is an ideal tool for these in vitro and pre-clinical mechanistic studies.
When this compound is incubated with liver microsomes, S9 fractions, or cultured cells, it undergoes the same metabolic transformations as its non-deuterated counterpart. Common metabolic pathways for benzimidazole derivatives include oxidation, hydroxylation, and demethylation, often mediated by cytochrome P450 enzymes. mdpi.comnih.gov
The key advantage of using the deuterated version is that the resulting metabolites retain the deuterium-labeled core. When the sample is analyzed by mass spectrometry, the metabolites of this compound will appear as distinct peaks with a mass shift of +3 atomic mass units compared to the metabolites of the unlabeled compound. This allows for the unambiguous identification of drug-related metabolites against a complex background of endogenous molecules, a technique known as "metabolite fingerprinting." This approach simplifies the process of identifying and structurally characterizing novel metabolites. nih.gov
The substitution of hydrogen with deuterium can lead to a phenomenon known as the kinetic isotope effect (KIE). symeres.com A C-D bond is stronger than a C-H bond, and therefore requires more energy to break. If the cleavage of a C-H bond is the rate-limiting step in an enzymatic reaction, replacing that hydrogen with deuterium will slow down the reaction rate.
In the case of this compound, the deuterium atoms are placed on the benzene (B151609) ring. If a metabolic reaction, such as hydroxylation, occurs at one of these positions (4, 6, or 7), the rate of that reaction will be slower compared to the non-deuterated compound. By comparing the metabolism of the deuterated and non-deuterated forms, researchers can gain valuable insights into the mechanism of the metabolizing enzyme. For instance, a significant KIE would confirm that C-H bond cleavage at that specific site is a critical step in the metabolic pathway. uniupo.it This information is invaluable for understanding enzyme-substrate interactions and for designing new drug candidates with improved metabolic stability. nih.gov
Contributions to Proteomics and Metabolomics Research as Labeled Standards
In quantitative proteomics and metabolomics, the use of stable isotope-labeled internal standards is the gold standard for achieving accurate and precise measurements. clearsynth.comscioninstruments.com These standards are added to a biological sample at a known concentration at the beginning of the analytical workflow.
This compound is an ideal internal standard for the quantification of its non-deuterated analogue, 5-Methoxybenzimidazole (B1583823), in various biological matrices. acanthusresearch.com Because it is chemically almost identical to the analyte, it co-elutes during chromatography and experiences similar ionization effects in the mass spectrometer. aptochem.com However, due to its higher mass, it is easily resolved from the analyte by the mass spectrometer.
By comparing the signal intensity of the analyte to the known concentration of the internal standard, researchers can correct for sample loss during preparation and for variations in instrument response. This stable isotope dilution mass spectrometry (SID-MS) approach ensures high precision and accuracy, which is crucial for applications such as pharmacokinetic studies, biomarker validation, and environmental monitoring. clearsynth.comumsl.edu The use of such standards is fundamental to obtaining reliable quantitative data in complex proteomic and metabolomic experiments. nih.govmdpi.comnih.gov
Computational and Theoretical Investigations Pertaining to 5 Methoxybenzimidazole 4,6,7 D3
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and predicting the reactivity of 5-Methoxybenzimidazole-4,6,7-d3. nih.govnih.gov DFT methods, such as B3LYP with a 6-311++G(d,p) basis set, have been successfully used to optimize the molecular geometry and analyze the electronic properties of similar benzimidazole (B57391) derivatives. nih.gov
These calculations provide valuable information on:
Molecular Geometry: Optimized bond lengths and angles reveal the most stable three-dimensional arrangement of atoms. For instance, in related benzimidazoles, the bond lengths of the imidazole (B134444) ring are shown to be influenced by substituents. nih.gov
Electronic Properties: The distribution of electrons within the molecule is described by parameters like Mulliken atomic charges, molecular electrostatic potential (MEP), and frontier molecular orbitals (HOMO and LUMO). nih.govepstem.net The MEP, for example, helps identify regions susceptible to electrophilic and nucleophilic attack.
Reactivity Descriptors: The energy gap between the HOMO and LUMO is a key indicator of chemical reactivity. A smaller energy gap generally implies higher reactivity. epstem.net
Natural Bond Orbital (NBO) Analysis: NBO analysis provides insights into intramolecular interactions, such as charge delocalization and hyperconjugation, which contribute to the molecule's stability. nih.gov
Molecular Dynamics Simulations for Conformational Analysis and Molecular Interactions
Molecular dynamics (MD) simulations are a powerful tool for studying the conformational landscape and intermolecular interactions of this compound over time. nih.govnih.gov These simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that reveals how the molecule moves and interacts with its environment.
Key insights from MD simulations include:
Conformational Preferences: MD simulations can identify the most populated conformations of the molecule in different environments (e.g., in vacuum or in a solvent). This is particularly important for understanding the flexibility of the methoxy (B1213986) group and the imidazole ring.
Solvent Effects: By simulating the molecule in a solvent box, it is possible to study how solvent molecules arrange around the solute and influence its conformation and dynamics.
Intermolecular Interactions: MD simulations can be used to study the non-covalent interactions between this compound and other molecules, such as proteins or DNA. nih.gov This is crucial for understanding its potential biological activity. The stability of these interactions can be assessed by analyzing metrics like the root-mean-square deviation (RMSD) over the simulation time. nih.gov
The deuteration at positions 4, 6, and 7 is unlikely to significantly alter the major conformational preferences of the molecule. However, it can affect the strength of non-covalent interactions involving the C-D bonds, which are slightly shorter and stronger than C-H bonds.
Prediction of Spectroscopic Signatures (NMR, MS) for Deuterated Benzimidazoles
Computational methods are widely used to predict the spectroscopic signatures of molecules, which can aid in their experimental characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, often used in conjunction with DFT, is a reliable approach for calculating the NMR chemical shifts (¹H and ¹³C) of organic molecules. epstem.netnih.gov Theoretical calculations have been shown to be in good agreement with experimental data for a variety of benzimidazole derivatives. nih.gov The deuteration in this compound will lead to the disappearance of the corresponding proton signals in the ¹H NMR spectrum and will cause a characteristic splitting pattern in the ¹³C NMR spectrum due to C-D coupling. Unusually long-range deuterium (B1214612) isotopic effects on proton chemical shifts have been observed in other deuterated benzimidazoles. nih.gov
Mass Spectrometry (MS): While direct prediction of mass spectra is complex, computational methods can provide the exact molecular weight of the deuterated compound, which is a fundamental piece of information for its identification by MS. The molecular weight of this compound is 151.18 g/mol . cdnisotopes.com Hydrogen-deuterium exchange (HDX) coupled with mass spectrometry is a powerful technique for studying protein conformation and dynamics, and similar principles can be applied to understand the exchangeable protons in benzimidazole derivatives. nih.gov
Chemoinformatic Approaches to Explore Structure-Property Relationships of Deuterated Benzimidazoles
Chemoinformatics employs computational methods to analyze and predict the properties of chemical compounds based on their structure. For deuterated benzimidazoles, these approaches can be used to explore structure-property relationships (SPRs) and structure-activity relationships (SARs). nih.govnih.gov
Quantitative Structure-Activity Relationship (QSAR): QSAR models are mathematical equations that correlate the chemical structure of a series of compounds with their biological activity or a specific physicochemical property. nih.govnih.gov For deuterated benzimidazoles, QSAR studies could be used to predict properties like solubility, lipophilicity, and metabolic stability, which are important for drug development.
Molecular Descriptors: These are numerical values that encode different aspects of a molecule's structure, such as its topology, geometry, and electronic properties. These descriptors are the independent variables in QSAR models.
Pharmacophore Modeling: This technique identifies the essential three-dimensional arrangement of functional groups (pharmacophore) required for a molecule to exert a specific biological activity. This can be useful for designing new deuterated benzimidazole derivatives with improved properties.
Future Directions and Emerging Research Avenues for Deuterated Benzimidazole Chemistry
Integration of Deuterated Probes with Advanced Imaging Modalities beyond Raman Spectroscopy
While Raman spectroscopy is a valuable tool for visualizing deuterated molecules, the future lies in integrating these probes with a broader range of advanced imaging techniques. This multimodal approach will provide a more comprehensive understanding of the spatial and temporal distribution of deuterated benzimidazoles in complex biological systems.
Deuterium (B1214612) Magnetic Resonance Imaging (dMRI):
Deuterium MRI (dMRI) is an emerging non-invasive imaging technique that detects the signal from deuterium nuclei. nih.gov Although deuterium has a lower natural abundance and gyromagnetic ratio compared to protons, its short relaxation time allows for rapid signal acquisition. nih.govbiorxiv.org By administering a deuterated probe like 5-Methoxybenzimidazole-4,6,7-d3, dMRI can be used to track its uptake and distribution in tissues. nih.gov This technique offers the significant advantage of being non-ionizing, unlike PET imaging, and can provide unique metabolic information. biorxiv.orgnih.govacs.org Recent studies have demonstrated the feasibility of using dMRI to image the metabolism of deuterated glucose in the brain, highlighting the potential for tracking the fate of other deuterated molecules. biorxiv.orgresearchgate.net
Positron Emission Tomography (PET):
While dMRI is a direct imaging modality for deuterium, the strategic placement of a positron-emitting radionuclide (e.g., ¹⁸F) onto a deuterated benzimidazole (B57391) scaffold would create a dual-modality probe. This would allow for the high sensitivity of PET imaging to be combined with the metabolic stability conferred by deuteration. The deuteration could slow down the metabolism of the radiotracer, leading to improved pharmacokinetics and clearer images.
| Imaging Modality | Principle | Advantages for Deuterated Benzimidazoles |
| dMRI | Direct detection of deuterium nuclei. nih.gov | Non-invasive, no ionizing radiation, provides metabolic information. nih.gov |
| PET | Detection of gamma rays from positron-emitting radionuclides. | High sensitivity, quantitative imaging. |
| Multimodal Imaging | Combination of two or more imaging techniques. | Provides complementary information for a more complete picture. |
The development of deuterated benzimidazole probes for these advanced imaging modalities will open up new avenues for in vivo research, enabling the non-invasive study of drug distribution, target engagement, and metabolic pathways with unprecedented detail.
Exploration of Novel Catalytic and Materials Science Applications for Deuterated Benzimidazoles
The unique properties of deuterated benzimidazoles extend beyond the life sciences, with significant potential in the fields of catalysis and materials science.
Catalysis:
Benzimidazole derivatives are known to act as ligands for transition metal catalysts and as organocatalysts themselves. nih.govrsc.org The substitution of hydrogen with deuterium at specific positions within the benzimidazole scaffold can influence the electronic and steric properties of the molecule, potentially leading to catalysts with enhanced activity, selectivity, or stability. The kinetic isotope effect, where the C-D bond is broken more slowly than a C-H bond, could be exploited to control reaction pathways and favor the formation of desired products.
Materials Science:
The inherent stability of the C-D bond can be leveraged to create more robust and durable materials. Deuterated benzimidazoles could be incorporated into polymers or organic electronic devices to enhance their thermal stability and resistance to degradation. nih.gov For example, in organic light-emitting diodes (OLEDs), deuteration of the organic materials has been shown to improve device lifetime. Furthermore, the benzimidazole core is a component of some energetic materials, and deuteration could be explored as a strategy to modulate their stability and performance characteristics. nih.gov
The systematic investigation of deuterated benzimidazoles in these areas is expected to yield novel materials and catalysts with superior properties, expanding the utility of this versatile heterocyclic scaffold.
Interdisciplinary Research Synergies in Deuterium Science and Benzimidazole Research
The future advancement of deuterated benzimidazole chemistry will be driven by collaborations across multiple scientific disciplines. The convergence of expertise from synthetic chemistry, medicinal chemistry, chemical biology, materials science, and imaging sciences will be essential to fully realize the potential of these unique molecules.
Synthetic chemists will be tasked with developing efficient and scalable methods for the selective deuteration of benzimidazole derivatives. nih.govnih.gov Medicinal chemists and chemical biologists will explore the impact of deuteration on the pharmacokinetic and pharmacodynamic properties of benzimidazole-based drugs. nih.gov Materials scientists will design and characterize novel materials incorporating deuterated benzimidazoles, while imaging specialists will develop and apply new techniques to visualize these compounds in vitro and in vivo.
This interdisciplinary approach will foster a deeper understanding of the fundamental principles of deuterium science and its application to the rich and diverse chemistry of benzimidazoles. The insights gained from these collaborative efforts will undoubtedly lead to the development of next-generation drugs, probes, and materials with enhanced performance and novel functionalities.
Q & A
Basic Research Questions
Q. What are the key considerations for synthesizing 5-Methoxybenzimidazole-4,6,7-d3 with high isotopic purity?
- Methodological Answer : Synthesis should prioritize deuterium incorporation at positions 4, 6, and 7 of the benzimidazole ring. The Bischler-Napieralski reaction (used in analogous benzimidazole syntheses) can be adapted with deuterated precursors to achieve isotopic enrichment . Post-synthesis, purification via column chromatography or recrystallization ensures >98% isotopic purity, as verified by mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) . Key parameters include reaction temperature control (to minimize deuterium loss) and solvent selection (e.g., anhydrous deuterated solvents).
Q. How should researchers characterize the chemical purity and isotopic enrichment of this compound?
- Methodological Answer :
- Chemical Purity : Use high-performance liquid chromatography (HPLC) with UV detection to assess impurities. Compare retention times against non-deuterated analogs .
- Isotopic Enrichment : High-resolution mass spectrometry (HRMS) quantifies deuterium incorporation. For example, compare calculated (C₈H₅D₃N₂O, MW 151.18) and experimental molecular weights .
- Structural Confirmation : ¹H NMR identifies residual protons at non-deuterated positions (e.g., methoxy group), while ²H NMR or isotope-ratio MS validates deuterium distribution .
Q. What storage conditions are optimal for maintaining the stability of this compound?
- Methodological Answer : Store at -20°C in airtight, light-resistant containers under inert gas (argon or nitrogen) to prevent degradation. Reassess chemical purity every 3 years via HPLC and HRMS, as deuterated compounds may undergo isotopic exchange under prolonged storage .
Advanced Research Questions
Q. How do deuterium isotopes in this compound influence its metabolic stability in pharmacokinetic studies compared to non-deuterated analogs?
- Methodological Answer : Deuterium incorporation at metabolically labile positions (e.g., adjacent to methoxy groups) slows CYP450-mediated oxidation via the kinetic isotope effect (KIE). Conduct comparative in vitro assays using liver microsomes:
- Measure half-life (t₁/₂) and intrinsic clearance (CLint) for deuterated vs. non-deuterated forms.
- Use LC-MS/MS to quantify metabolites, noting reduced deutero-loss in major pathways .
Q. What analytical strategies resolve spectral overlaps in NMR or MS data caused by deuterium isotopes in this compound?
- Methodological Answer :
- NMR : Employ ¹³C-DEPT or 2D HSQC to distinguish deuterated carbons. Suppress residual proton signals using presaturation .
- MS/MS : Use collision-induced dissociation (CID) to fragment ions and identify deuterium retention in product ions. Compare fragmentation patterns with theoretical simulations .
Q. How should researchers address contradictions in experimental data arising from deuterium isotope effects in this compound studies?
- Methodological Answer :
- Iterative Validation : Replicate experiments under controlled conditions (e.g., humidity, solvent purity) to rule out environmental isotopic exchange .
- Cross-Technique Correlation : Combine HRMS, NMR, and X-ray crystallography to confirm structural integrity. For example, discrepancies in calculated vs. experimental elemental analysis (e.g., C 73.20% vs. 73.00% in analogous compounds) may arise from minor impurities .
Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
